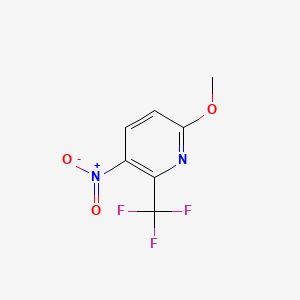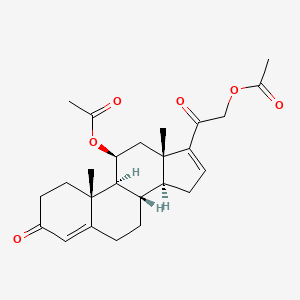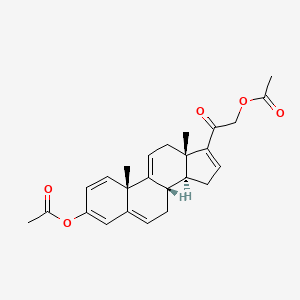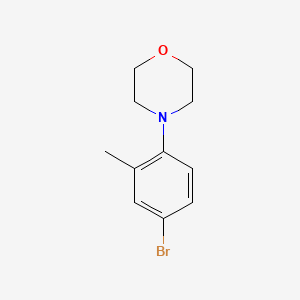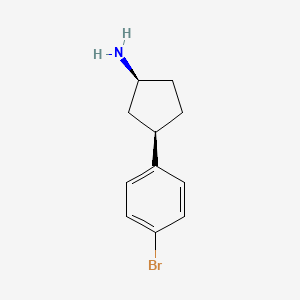![molecular formula C10H4F6N2O B568985 N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 1155800-45-5](/img/structure/B568985.png)
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide” is a chemical compound with the molecular formula C12H9F3N2O . It is also known by other names such as N-methacryloyl-4-cyano-3-trifluoromethylaniline .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The InChI and SMILES strings provide a textual representation of the molecule’s structure . For a more detailed analysis, techniques such as X-ray crystallography can be used .Chemical Reactions Analysis
While specific chemical reactions involving “N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide” are not available, related compounds have been involved in various chemical reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.21 g/mol . It has a melting point of 143°C and is a white crystalline powder . Other properties such as solubility and density can also be determined .Applications De Recherche Scientifique
Hormonal Male Contraception
The compound has been used in the development of a Selective Androgen Receptor Modulator (SARM) for hormonal male contraception . The pharmacologic effects of a derivative of this compound, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23), were characterized in male rats as an animal model of hormonal male contraception .
Nonsteroidal Antiandrogen Synthesis
4-Cyano-3-(trifluoromethyl)aniline, a cyanated and trifluoromethylated derivative of aniline, is the starting material in one of the chemical syntheses of the nonsteroidal antiandrogen bicalutamide .
Difunctionalization of Alkenes and Alkynes
The compound can be used in the difunctionalization of alkenes and alkynes, a process that involves the simultaneous addition of two functional groups across a double or triple bond . This process is a powerful tool in organic synthesis, allowing for the rapid construction of complex molecules from simple precursors .
Development of Advanced Materials
The incorporation of fluorine atoms or fluorinated groups into appropriate positions in pharmaceuticals has been established as a challenging strategy in medicinal chemistry . The compound, with its trifluoromethyl group, can be used in the design of advanced materials .
Agrochemicals
Similar to its use in the development of advanced materials, the compound can also be used in the design of agrochemicals . The trifluoromethyl group can enhance the biological activity of agrochemicals, making them more effective .
Pharmaceuticals
The compound can be used in the design of pharmaceuticals . The trifluoromethyl group can enhance the biological activity of pharmaceuticals, improving their efficacy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)7-3-6(2-1-5(7)4-17)18-8(19)10(14,15)16/h1-3H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJWLBKVUGJDIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


